molecular formula C11H9F3O3 B1453395 2-Methoxy-5-(trifluoromethyl)cinnamic acid CAS No. 773133-16-7

2-Methoxy-5-(trifluoromethyl)cinnamic acid

Cat. No.: B1453395
CAS No.: 773133-16-7
M. Wt: 246.18 g/mol
InChI Key: FAXJHQWJVWEASH-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

  • UV-Spectra : Studied .

Scientific Research Applications

Anticancer Potential

2-Methoxy-5-(trifluoromethyl)cinnamic acid derivatives have gained attention in scientific research for their potential as anticancer agents. These compounds, including cinnamic acid and its phenolic analogues, have been explored for their antitumor efficacy due to their chemical properties that offer multiple reactive sites for modification. Studies have shown that these derivatives possess significant anticancer potentials, which remained underutilized until recent decades. The review by De, Baltas, and Bedos-Belval (2011) provides a comprehensive literature compilation on the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, highlighting the rich medicinal tradition and potential of cinnamic acid derivatives as traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Antioxidant and Anti-inflammatory Properties

Ferulic acid, a derivative of cinnamic acid, demonstrates a wide variety of biological activities such as antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. Its strong antioxidant activity can neutralize free radicals, slow down the aging process of the skin, accelerate skin regeneration, heal skin wounds, and preserve the health and beauty of the skin. The review by Drăgan et al. (2018) summarizes the roles of ferulic acid in ensuring cell wall rigidity and its formation of other important organic compounds for plants, alongside its significant health-promoting properties (Drăgan et al., 2018).

Synergistic Effects with Other Compounds

Cinnamon and its major constituents, including cinnamic acid, have been explored for their anti-cancer and chemoprevention potency. These constituents exhibit anti-cancer activities through various mechanisms such as anti-proliferation, induction of cell death, anti-angiogenesis, and anti-metastasis, both in vitro and in vivo. Moreover, cinnamon shows synergistic anti-cancer effects with well-known anti-cancer drugs, supporting its potential use as a co-chemotherapeutic agent. The review by Larasati and Meiyanto (2018) provides an overview of the potential medicinal uses of cinnamon and its constituents in overcoming various diseases (Larasati & Meiyanto, 2018).

Safety and Hazards

  • MSDS : Available here.

Properties

IUPAC Name

(E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXJHQWJVWEASH-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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